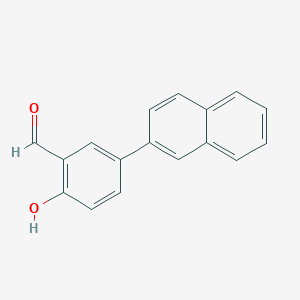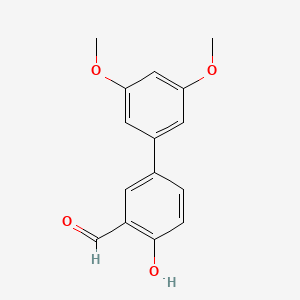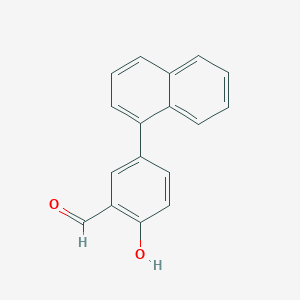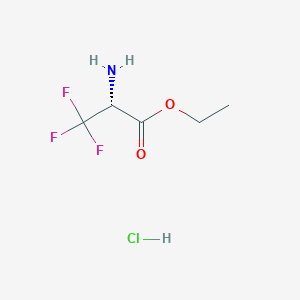![molecular formula C11H17BrClNO2 B6344057 2-Bromo-6-methoxy-4-[(propylamino)methyl]phenol hydrochloride CAS No. 1240568-83-5](/img/structure/B6344057.png)
2-Bromo-6-methoxy-4-[(propylamino)methyl]phenol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 2-Bromo-6-methoxy-4-[(propylamino)methyl]phenol hydrochloride can be represented by the SMILES notation: CCCNCc1cc(c(c(c1)Br)O)OC . The InChI representation is: InChI=1S/C11H16BrNO2/c1-3-4-13-7-8-5-9(12)11(14)10(6-8)15-2/h5-6,13-14H,3-4,7H2,1-2H3 .Applications De Recherche Scientifique
Antioxidant Activities of Bromophenols
A study on bromophenol derivatives isolated from the marine red alga Rhodomela confervoides identified new compounds and evaluated their free radical scavenging activity. This research highlights the potential of bromophenols as natural antioxidants, with some compounds exhibiting potent activities stronger than or comparable to known antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid (Li, Li, Gloer, & Wang, 2011).
Antimicrobial and Antibacterial Agents
Another study focused on the synthesis and characterization of (E)-5-bromo-2-methoxy-4-((phenylimino)methyl)phenol derivatives, assessing their antibacterial activities against common pathogens such as Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus. The findings underscore the potential application of these compounds as antibacterial agents, contributing to the development of new treatments against bacterial infections (Zhou, Ma, Yuan, Han, Liu, & Zhu, 2015).
Synthesis and Characterization of Schiff Base Complexes
Research on Schiff base complexes derived from bromophenol derivatives has demonstrated their synthesis and characterization, revealing their potential in creating complex metal-organic structures. Such studies are fundamental in the field of coordination chemistry, providing a basis for the development of materials with novel properties for applications in catalysis, molecular recognition, and more (Xue, Han, Zhao, & Feng, 2012).
Crystal Structures and Molecular Characterization
The structural characterization of bromophenol derivatives through X-ray crystallography and other spectroscopic methods offers valuable insights into the molecular architecture of these compounds. This information is crucial for understanding the chemical behavior and potential applications of these compounds in various scientific domains, including materials science and pharmaceutical research (Dong, Li, Meng, Zhou, & Ma, 2015).
Mécanisme D'action
Target of Action
The primary target of 2-Bromo-6-methoxy-4-[(propylamino)methyl]phenol hydrochloride, also known as bromoxylenol blue, is InhA , the enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis . This enzyme plays a crucial role in the synthesis of mycolic acids, essential components of the bacterial cell wall.
Mode of Action
The compound acts as a slow, tight-binding inhibitor of InhA . It binds to the enzyme and inhibits its activity, thereby disrupting the synthesis of mycolic acids. This leads to the weakening of the bacterial cell wall and eventually results in the death of the bacteria.
Biochemical Pathways
The inhibition of InhA affects the fatty acid synthesis II (FAS-II) pathway , which is responsible for the biosynthesis of mycolic acids . The downstream effect of this inhibition is the disruption of the bacterial cell wall structure and function.
Result of Action
The primary result of the compound’s action is the disruption of the bacterial cell wall due to the inhibition of mycolic acid synthesis . This leads to the death of Mycobacterium tuberculosis, making the compound potentially useful in the treatment of tuberculosis.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include pH, temperature, and the presence of other substances that can interact with the compound. For instance, as a pH indicator dye, the compound’s color changes depending on the acidity or alkalinity of the solution.
Propriétés
IUPAC Name |
2-bromo-6-methoxy-4-(propylaminomethyl)phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO2.ClH/c1-3-4-13-7-8-5-9(12)11(14)10(6-8)15-2;/h5-6,13-14H,3-4,7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBQOYOHANNGAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC(=C(C(=C1)Br)O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine hydrochloride](/img/structure/B6343990.png)
![(Propan-2-yl)[(pyridin-4-yl)methyl]amine dihydrochloride](/img/structure/B6343998.png)

amine hydrochloride](/img/structure/B6344021.png)

amine hydrochloride](/img/structure/B6344032.png)
![2-Methoxy-5-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6344041.png)
![N,N-Diethyl-4-[(propylamino)methyl]aniline dihydrochloride](/img/structure/B6344043.png)
amine](/img/structure/B6344059.png)
amine hydrochloride](/img/structure/B6344071.png)


